N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
Overview
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.11979803 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioequivalence and Pharmacokinetics Studies
Research involving novel compounds often explores their bioequivalence to existing formulations and their pharmacokinetics. Studies by Annunziato and di Renzo (1993) examined the bioequivalence of tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, focusing on pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers. These studies provide frameworks for assessing the bioavailability and equivalence of new drug formulations, which could be applicable to studying N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide in a clinical context (Annunziato & di Renzo, 1993).
Metabolite Identification and Toxicology
Research on metabolite identification and toxicology provides insights into how compounds are metabolized and their potential toxicological effects. For example, the identification and quantitative determination of carboxylic and mercapturic acid metabolites of etridiazole in urine samples from rats and humans by van Welie et al. (2005) demonstrate methodologies for biological monitoring and assessing exposure to chemicals. Such approaches could be adapted for studying the metabolism and potential toxicology of this compound, especially in identifying specific metabolites and understanding their implications for human health (van Welie, Mensert, van Duyn, & Vermeulen, 2005).
Receptor Binding Studies
The study of ligand-receptor interactions is critical in understanding the therapeutic and physiological effects of compounds. For instance, the quantification of the novel N-methyl-d-aspartate receptor ligand [11C]GMOM in humans by van der Doef et al. (2015) highlights the use of PET imaging to evaluate receptor binding in the brain. Such techniques could be applied to investigate the binding affinity and specificity of this compound to its target receptors, offering valuable information on its mechanism of action and potential therapeutic applications (van der Doef et al., 2015).
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-3-5-14(6-4-13)11-17(23)20-19-22-21-18(25-19)12-15-7-9-16(24-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEADDMPMRPJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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